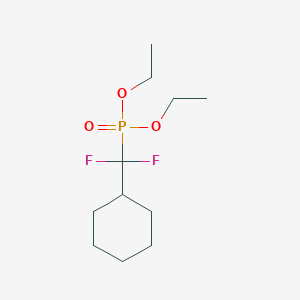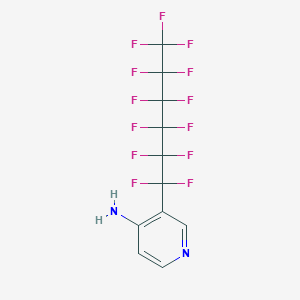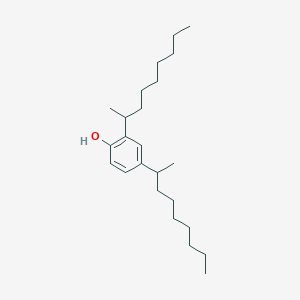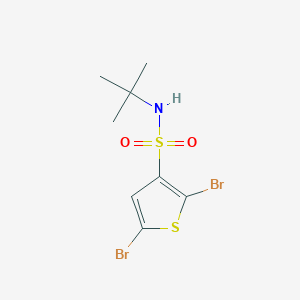
3,5-Dimethoxyphenyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxyphenyl butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a butanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxyphenyl butanoate typically involves the esterification of 3,5-dimethoxyphenol with butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxyphenyl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethoxyphenol and butanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 3,5-Dimethoxyphenol and butanoic acid.
Reduction: 3,5-Dimethoxyphenyl butanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dimethoxyphenyl butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxyphenyl butanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 3,5-dimethoxyphenol and butanoic acid, which can then exert their effects on biological systems. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenyl butanoate: Similar structure but with methoxy groups at the 3 and 4 positions.
3,5-Dimethoxyphenyl acetate: Similar structure but with an acetate ester group instead of butanoate.
3,5-Dimethoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
3,5-Dimethoxyphenyl butanoate is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the butanoate ester group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
144688-05-1 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl) butanoate |
InChI |
InChI=1S/C12H16O4/c1-4-5-12(13)16-11-7-9(14-2)6-10(8-11)15-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
UDYCIUMNQQUPER-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)



![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)



